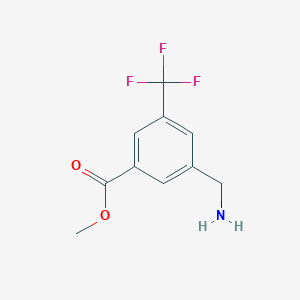
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is esterified using methanol and an acid catalyst to form Methyl 3-(trifluoromethyl)benzoate.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the meta position relative to the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize side reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-nitrobenzoate: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
GBMPTOBRMQIMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















